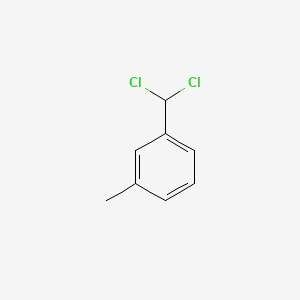

1-(Dichloromethyl)-3-methylbenzene

Description

Contextual Significance of the Dichloromethylbenzene (B165763) Moiety in Synthetic Design

The dichloromethylbenzene moiety is a significant and versatile functional group in synthetic organic chemistry, primarily because the dichloromethyl group acts as a masked aldehyde. This feature allows it to be a key player in formylation reactions, one of the most fundamental methods for introducing a formyl group (–CHO) onto an aromatic ring. nih.gov

The most prominent application is the Rieche formylation , which utilizes a dichloromethyl alkyl ether, such as dichloromethyl methyl ether (Cl₂CHOMe), in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). commonorganicchemistry.com The reaction proceeds via electrophilic aromatic substitution, where the dichloromethylated species, activated by the Lewis acid, attacks the electron-rich aromatic ring. Subsequent hydrolysis of the resulting dichloromethyl group readily yields the corresponding aromatic aldehyde. orgsyn.org This method is particularly valuable for the formylation of electron-rich aromatic systems, including phenols, and methoxy- and methylbenzenes. nih.govdoaj.orgmdpi.com Research has focused on optimizing these conditions to be mild, rapid, and compatible with various sensitive functional groups. researchgate.netnih.gov

Beyond its role as an aldehyde precursor, the dichloromethyl group is instrumental in generating dichlorocarbene (B158193) (:CCl₂). Dichlorocarbene is a highly reactive intermediate used in gem-dichlorocyclopropanation reactions with olefins. nih.govacs.org This reaction provides a direct route to gem-dichlorocyclopropanes, which are important structural motifs in agrochemicals and can serve as precursors for other valuable structures like allenes. nih.govresearchgate.net Recent advancements have led to the development of stable dichloromethyl-substituted sulfonium (B1226848) salts that act as effective dichlorocarbene precursors under mild basic conditions, expanding the accessibility and utility of this transformation. nih.govacs.org

The reactivity of the dichloromethyl group thus provides chemists with a powerful tool for carbon-carbon bond formation and functional group introduction, solidifying the importance of dichloromethylated aromatics as versatile synthetic intermediates.

Overview of Research Trajectories for Substituted Dichloromethylated Aromatic Systems

Current research involving substituted dichloromethylated aromatic systems is advancing along several key trajectories, driven by the need for greater efficiency, selectivity, and molecular complexity in organic synthesis.

A primary focus is the development of milder and more selective synthetic methods . While classical formylation reactions using dichloromethyl ethers and strong Lewis acids are effective, they can suffer from harsh conditions and limited functional group tolerance. nih.govmdpi.com Consequently, a significant research effort is directed towards creating new catalytic systems that operate under milder conditions. This includes the use of alternative Lewis acids or promoters, such as silver trifluoromethanesulfonate (B1224126) (AgOTf), which can facilitate formylation at very low temperatures, preserving sensitive protecting groups. nih.gov This trend towards "greener" and more efficient chemistry aims to improve yields and broaden the substrate scope of these important transformations.

Another major research trajectory is the design and synthesis of novel reagents based on the dichloromethyl motif. Instead of relying on traditional dichloromethyl ethers, chemists are creating new classes of compounds where the dichloromethyl group is incorporated into a more stable or selectively reactive molecule. The development of bench-stable dichloromethyl(diaryl) sulfonium salts as precursors for dichlorocarbene is a prime example. nih.govacs.org These reagents offer advantages in handling and can provide access to previously difficult-to-synthesize gem-dichlorocyclopropanes under mild conditions. This area of research focuses on expanding the synthetic chemist's toolbox with more practical and versatile reagents.

Furthermore, there is a growing interest in the synthesis of complex polychloromethylated aromatic compounds . sci-hub.se This research extends beyond simple mono- or di-substituted benzenes to more elaborate structures that can serve as building blocks for advanced materials or biologically active molecules. researchgate.netresearchgate.net The strategic placement of dichloromethyl groups on complex aromatic or heterocyclic scaffolds is being explored to create precursors for pharmaceuticals and functional polymers. jlu.edu.cnnih.gov This trajectory often intersects with advances in catalysis, including transition metal-catalyzed cross-coupling reactions and even biocatalysis, to construct these intricate molecular architectures. rsc.org

Collectively, these research directions highlight a dynamic field where the fundamental reactivity of the dichloromethyl group is being harnessed to create more sophisticated and efficient synthetic strategies for a wide range of chemical applications.

Structure

3D Structure

Properties

IUPAC Name |

1-(dichloromethyl)-3-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2/c1-6-3-2-4-7(5-6)8(9)10/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKWESONWFRESL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343097 | |

| Record name | alpha,alpha-Dichloro-m-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2719-42-8 | |

| Record name | 1-(Dichloromethyl)-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2719-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha-Dichloro-m-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Chemical Synthesis of 1 Dichloromethyl 3 Methylbenzene

Direct Halogenation Approaches for Dichloromethyl Group Introduction

Direct halogenation methods focus on the introduction of chlorine atoms at the benzylic position of a suitable alkylaromatic precursor, most commonly m-xylene (B151644). These approaches often involve radical reactions, which can be initiated by light or chemical initiators.

Benzylic Chlorination Strategies for Alkylaromatic Precursors

The free-radical chlorination of m-xylene is a direct route to 1-(dichloromethyl)-3-methylbenzene. This reaction typically proceeds by exposing m-xylene to chlorine gas (Cl₂) under conditions that favor the formation of chlorine radicals, such as ultraviolet (UV) light or heat. The process involves the sequential substitution of hydrogen atoms on one of the methyl groups with chlorine atoms. While monochlorination to produce 1-(chloromethyl)-3-methylbenzene is an initial step, further chlorination leads to the desired this compound and can proceed to 1-(trichloromethyl)-3-methylbenzene if not carefully controlled.

A related process involves the photo-chlorination of m-xylene to produce 1,3-benzenedialdehyde, which proceeds through a dichloromethyl intermediate. chemicalbook.com In a patented method for the synthesis of the isomeric 1,3-bis(chloromethyl)benzene, m-xylene is reacted with chlorine gas under LED light irradiation in the presence of an ionic liquid catalyst. chemicalbook.com This highlights the use of photochemical methods in the benzylic chlorination of m-xylene.

| Reactants | Catalyst/Conditions | Product(s) | Yield | Reference |

| m-Xylene, Chlorine | LED light, 1-butyl-3-methylimidazolium chloride, 58°C, 3h | 1,3-Bis(chloromethyl)benzene | 99.18% (of crude product) | chemicalbook.com |

This table presents data for a related dichlorination reaction of m-xylene.

Deoxygenative Chlorination of Benzaldehydes and Benzyl (B1604629) Alcohols to Dichloromethylbenzenes

The deoxygenative chlorination of 3-methylbenzaldehyde (B113406) offers an alternative pathway to this compound. This transformation involves the replacement of the carbonyl oxygen with two chlorine atoms. A classic reagent for this purpose is phosphorus pentachloride (PCl₅). The reaction of an aldehyde with PCl₅ typically yields the corresponding geminal dichloride and phosphorus oxychloride as a byproduct. researchgate.net

Similarly, 3-methylbenzyl alcohol can be a precursor. The conversion of benzyl alcohols to benzyl chlorides can be achieved using reagents like thionyl chloride (SOCl₂). researchgate.net While this typically yields the monochlorinated product, conditions can be modified to favor dichlorination, often by first oxidizing the alcohol to the aldehyde in situ.

Functional Group Interconversion Routes to Dichloromethyl-Substituted Benzenes

These routes involve the transformation of a pre-existing functional group on the benzene (B151609) ring into the dichloromethyl group. This can be a highly selective method, avoiding the potential for ring halogenation that can occur with direct chlorination.

Conversion of Formyl Groups to Dichloromethyl Functionalities

The direct conversion of the formyl group of 3-methylbenzaldehyde is a key strategy. As mentioned, phosphorus pentachloride is a well-established reagent for this transformation. researchgate.net The reaction involves the attack of the aldehyde on PCl₅, leading to a chlorophosphonium intermediate which then eliminates phosphorus oxychloride to form the gem-dichloride.

A patent describes a method for preparing 1-chloro-2-(dichloromethyl)benzene (B1361784) from 2-chlorobenzaldehyde (B119727) and phosphorus pentachloride, demonstrating the industrial applicability of this type of reaction. acs.org

Alternative Precursor Transformations to Achieve the Dichloromethyl Moiety

Another viable precursor is 3-methylbenzoyl chloride. While less common, the reduction of the acid chloride to the aldehyde followed by dichlorination, or potentially a direct conversion, can be envisioned. The synthesis of 3-methylbenzoyl chloride itself is readily achieved from m-toluic acid and a chlorinating agent such as thionyl chloride.

Advanced Synthetic Techniques for Selective Dichloromethylation

Modern synthetic chemistry offers more advanced and selective methods for the introduction of the dichloromethyl group. Photocatalysis, for instance, has emerged as a powerful tool for C-H functionalization. While specific examples for the synthesis of this compound are not prevalent, the principles of photocatalytic dichloromethylation of aromatic hydrocarbons are being actively explored. These methods often utilize a photocatalyst that, upon irradiation, can activate a chlorine source to selectively chlorinate benzylic positions under mild conditions.

Catalytic Systems in Dichloromethylation Reactions

While the direct dichloromethylation of a methyl group on an aromatic ring is typically a radical-driven process initiated by UV light rather than a catalytically driven one, various catalytic systems are employed in related chlorination and chloromethylation reactions of xylenes. sciencemadness.org These systems are crucial for controlling selectivity and reaction efficiency.

Lewis Acid Catalysts for Nuclear Chlorination: In the context of xylene chlorination, Lewis acid catalysts such as ferric chloride (FeCl₃), aluminum chloride (AlCl₃), and antimony pentachloride (SbCl₅) are widely used. google.com However, these catalysts promote electrophilic aromatic substitution, leading to the chlorination of the benzene ring rather than the methyl side chains. For instance, the chlorination of m-xylene in the presence of FeCl₃ yields a mixture of 2-chloro-m-xylene and 4-chloro-m-xylene. google.com The use of specialized co-catalysts, like thianthrene (B1682798) compounds in conjunction with a Lewis acid, can direct the chlorination to specific positions on the aromatic ring, enhancing the yield of a particular isomer. google.com

Phase Transfer Catalysis (PTC) in Chloromethylation: Phase transfer catalysis has been effectively used to improve the chloromethylation of m-xylene, a reaction that introduces a chloromethyl (-CH₂Cl) group onto the aromatic nucleus. iosrjournals.org In this method, quaternary ammonium (B1175870) salts act as catalysts, facilitating the reaction between the aqueous phase (containing formaldehyde (B43269) and hydrochloric acid) and the organic phase (m-xylene). This approach avoids the use of highly carcinogenic reagents like monochloromethyl ether. iosrjournals.org While this method produces a chloromethyl group, not a dichloromethyl group, it highlights an important catalytic strategy for modifying xylenes.

Ionic Liquids as Catalysts: Ionic liquids (ILs) have emerged as effective and reusable catalysts for the chlorination and chloromethylation of aromatic hydrocarbons. researchgate.netmdpi.com For example, imidazolium-based ionic liquids have been shown to promote the chloromethylation of m-xylene under mild conditions. researchgate.net The catalytic activity can be tuned by changing the anion and the alkyl chain length on the imidazolium (B1220033) cation. In the chlorination of toluene (B28343), ionic liquids containing anions like ZnₙCl⁻₂ₙ₊₁ have demonstrated high catalytic activity and selectivity for specific isomers. mdpi.com

| Catalyst System | Reactants | Product(s) | Reaction Type | Reference |

| UV Light | m-Xylene, Cl₂ | 1-(Chloromethyl)-3-methylbenzene, this compound | Free-Radical Side-Chain Chlorination | sciencemadness.org |

| FeCl₃ / Sb₂S₃ | m-Xylene, Cl₂ | 4-Chloro-m-xylene, 2-Chloro-m-xylene | Electrophilic Nuclear Chlorination | google.com |

| Quaternary Ammonium Salt (PTC) | m-Xylene, CH₂O, H₂SO₄, NaCl | Mono- and di-chloromethyl m-xylene | Phase Transfer Catalyzed Chloromethylation | iosrjournals.org |

| Imidazolium-based Ionic Liquids | m-Xylene, Paraformaldehyde, HCl | Chloromethylated m-xylene | Ionic Liquid Catalyzed Chloromethylation | researchgate.net |

Regioselective Synthesis of Dichloromethylated Aromatic Compounds

Regioselectivity is a critical aspect of synthesizing this compound, as the reaction must selectively occur at a specific site on the m-xylene molecule. There are two primary dimensions of regioselectivity to consider in this context: side-chain versus ring substitution and selectivity between the two methyl groups.

Side-Chain vs. Ring Selectivity: The key to selectively forming this compound is to direct the chlorination to the methyl side chains rather than the aromatic ring. This is achieved by carefully choosing the reaction conditions.

Free-Radical Conditions: The use of UV light or radical initiators promotes free-radical substitution, which preferentially occurs at the benzylic positions of the methyl groups. sciencemadness.orgwikipedia.org The C-H bonds of the methyl groups are weaker and more susceptible to radical attack than the C-H bonds on the aromatic ring.

Electrophilic Conditions: Conversely, the use of Lewis acid catalysts promotes electrophilic aromatic substitution, leading to chlorination on the ring at the ortho and para positions relative to the methyl groups. quora.comgoogle.com

Selectivity in Dichlorination: Once monochlorination of one methyl group has occurred, the second chlorine atom must be directed to the same chloromethyl group to form the desired dichloromethyl product. Statistically, there is a possibility of the second chlorination occurring on the other, unreacted methyl group. However, the presence of an electron-withdrawing chlorine atom on one methyl group slightly deactivates it towards further radical attack, but this effect is often not strong enough to prevent dichlorination at the same site, which is generally the favored pathway under controlled conditions.

Influence of Catalysts on Regioselectivity: While radical reactions are less influenced by traditional catalysts, in related electrophilic reactions, the catalyst structure plays a defining role in regioselectivity. For example, in the nitration of m-xylene, zeolite catalysts like Hβ have been found to be highly regioselective. dntb.gov.ua The specific channel structure of the zeolite can control the access of the reactants and stabilize the transition state for substitution at a particular position, leading to a high yield of a specific isomer. dntb.gov.uamdpi.com Similarly, in the nuclear chlorination of m-xylene, using a catalyst system of a Lewis acid with a thianthrene co-catalyst can significantly increase the ratio of 4-chloro-m-xylene to 2-chloro-m-xylene in the product mixture. google.com

Chemical Reactivity and Transformative Reactions of 1 Dichloromethyl 3 Methylbenzene

Nucleophilic Substitution Reactions of the Dichloromethyl Group

The dichloromethyl group (-CHCl2) is a geminal dihalide, characterized by two chlorine atoms attached to the same benzylic carbon. This carbon atom is electrophilic due to the electron-withdrawing nature of the chlorine atoms, making it susceptible to attack by various nucleophiles. These reactions typically proceed via a nucleophilic substitution mechanism, where the chlorine atoms act as leaving groups.

Hydrolysis Pathways to Aldehydes or Carboxylic Acid Derivatives

The hydrolysis of geminal dihalides is a classic method for the synthesis of carbonyl compounds. In the case of 1-(dichloromethyl)-3-methylbenzene, controlled hydrolysis provides a direct pathway to 3-methylbenzaldehyde (B113406). This transformation is typically achieved by heating the compound with water, often in the presence of a catalyst such as an acid or a base. The reaction proceeds through a stepwise substitution of the chlorine atoms by hydroxyl groups, forming an unstable gem-diol intermediate which readily eliminates a molecule of water to yield the corresponding aldehyde.

Reaction Scheme: Hydrolysis to 3-Methylbenzaldehyde C₇H₇-CHCl₂ + 2H₂O → [C₇H₇-CH(OH)₂] + 2HCl → C₇H₇-CHO + H₂O + 2HCl

Under more forcing reaction conditions or with strong oxidizing agents, the initially formed aldehyde can be further oxidized to the corresponding carboxylic acid, 3-methylbenzoic acid.

Reactions with Carbon-Based Nucleophiles

The electrophilic carbon of the dichloromethyl group readily reacts with strong carbon-based nucleophiles, such as those found in organometallic reagents and cyanides. These reactions are fundamental for forming new carbon-carbon bonds.

Grignard Reagents: Reaction with Grignard reagents (R-MgX) can lead to the formation of new alkyl or aryl substituted products. The nucleophilic carbon of the Grignard reagent attacks the dichloromethyl carbon, displacing the chloride ions in a stepwise manner. The nature of the final product can vary depending on the stoichiometry and reaction conditions. masterorganicchemistry.commsu.edu

Cyanide Ions: The cyanide ion (CN⁻) is an effective nucleophile that can displace both chlorine atoms to form 3-methylphenylmalononitrile, although the reaction may require specific conditions to proceed to completion. The resulting dinitrile is a versatile intermediate that can be hydrolyzed to a dicarboxylic acid or reduced to a diamine. The cyanide ion is an ambident nucleophile, but it typically attacks via the carbon atom to form a stable carbon-carbon bond. wizeprep.comlearncbse.in

Heteroatom Nucleophile-Mediated Transformations

Nitrogen and oxygen-based nucleophiles can also participate in substitution reactions with the dichloromethyl group.

Amines: Primary and secondary amines can react with this compound. The initial substitution of one chlorine atom would yield a chloro-amine intermediate, which can then either undergo a second substitution to form a diamine or eliminate HCl to form an imine. The resulting imine can be subsequently hydrolyzed to an aldehyde.

Alkoxides: Reactions with alkoxides (RO⁻) can lead to the formation of acetals. The stepwise substitution of the chlorine atoms by alkoxy groups results in the formation of a diether, which is a protected form of the corresponding aldehyde. This reaction is valuable in multi-step syntheses where the aldehyde functionality needs to be masked.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of this compound

The susceptibility of the benzene ring in this compound to electrophilic attack is governed by the electronic effects of the two substituents. The methyl group (-CH₃) is an activating group that directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). chemguide.co.uklibretexts.org Conversely, the dichloromethyl group (-CHCl₂) is a deactivating group due to the inductive electron withdrawal by the chlorine atoms, which directs incoming electrophiles to the meta position (positions 3 and 5 relative to itself, which are positions 2, 4, and 6 on the ring). libretexts.org

The combined effect is that the ring is less reactive than toluene (B28343) due to the deactivating -CHCl₂ group, but substitution is still strongly directed to the positions activated by the methyl group (ortho and para). Therefore, electrophilic substitution is expected to yield a mixture of 2-, 4-, and 6-substituted isomers.

Nitration and Sulfonation Studies

Nitration: The nitration of the aromatic ring is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. libretexts.orgdocbrown.info For this compound, this reaction would require controlled temperature to prevent multiple nitrations. The primary products expected are 1-(dichloromethyl)-2-nitro-3-methylbenzene, 1-(dichloromethyl)-4-nitro-3-methylbenzene, and 1-(dichloromethyl)-6-nitro-3-methylbenzene. The nitro group itself is a strong deactivating, meta-directing group, making subsequent nitrations more difficult. chemguide.co.ukchemguide.co.uk

Sulfonation: Sulfonation is achieved by treating the compound with fuming sulfuric acid (H₂SO₄/SO₃). docbrown.infodocbrown.info This reaction is reversible. Similar to nitration, the sulfonic acid group (-SO₃H) will be directed to the positions ortho and para to the methyl group. The resulting sulfonic acids are often isolated as their salts.

Halogenation of the Aromatic Nucleus

The introduction of a halogen atom (e.g., chlorine or bromine) onto the aromatic ring is an electrophilic substitution reaction that requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), and must be performed in the absence of UV light to prevent free-radical substitution on the methyl group. chemguide.co.uk The halogen will substitute at the positions activated by the methyl group. For example, chlorination would yield a mixture of 1-(dichloromethyl)-2-chloro-3-methylbenzene, 1-(dichloromethyl)-4-chloro-3-methylbenzene, and 1-(dichloromethyl)-6-chloro-3-methylbenzene.

Friedel-Crafts Type Reactions and Reactivity Profiles

The reactivity of this compound in Friedel-Crafts reactions is governed by the electronic properties of its two substituents: the methyl group (-CH₃) and the dichloromethyl group (-CHCl₂). The methyl group is an activating group and an ortho, para-director for electrophilic aromatic substitution. This is due to its electron-donating nature through hyperconjugation and a weak inductive effect. Conversely, the dichloromethyl group is a deactivating group and a meta-director. The electron-withdrawing inductive effect of the two chlorine atoms outweighs the potential for hyperconjugation, thus reducing the electron density of the benzene ring and making it less susceptible to electrophilic attack. stackexchange.com

While specific studies on the Friedel-Crafts reactions of this compound are not extensively documented, the outcomes can be predicted based on the known effects of the individual substituents. For instance, in the nitration of similar benzyl (B1604629) halide derivatives, the directing influence of the halogenated methyl groups is evident. stackexchange.com

Table 1: Directing Effects of Methyl and Halogenated Methyl Groups in Nitration

| Substituent | % Ortho | % Meta | % Para |

| -CH₃ | 58.5 | 4.4 | 37.1 |

| -CH₂Cl | 32 | 15.5 | 52.5 |

| -CHCl₂ | 22 | 33.5 | 44.5 |

| -CCl₃ | 7 | 64 | 29 |

This data is for the nitration of substituted benzenes and is presented to illustrate the electronic effects of the substituents. stackexchange.com

Transformations of the Methyl Group and Other Substituents

Selective Functionalization of the Aromatic Methyl Group

The selective functionalization of the methyl group in this compound presents a synthetic challenge due to the presence of the dichloromethyl group. Oxidation of the methyl group to a carboxylic acid, for example, would require conditions that might also affect the dichloromethyl group. However, certain reagents are known for their ability to selectively oxidize methyl groups on aromatic rings.

For instance, potassium permanganate (B83412) (KMnO₄) or chromic acid are powerful oxidizing agents that can convert a methyl group to a carboxylic acid. The reaction proceeds through a benzylic radical intermediate. The presence of the electron-withdrawing dichloromethyl group would make the oxidation of the methyl group more difficult compared to toluene, as it would destabilize the electron-deficient transition states.

Alternatively, milder and more selective methods could be employed. For example, catalytic oxidation using transition metal catalysts in the presence of an oxidant might offer a pathway to selectively functionalize the methyl group. Photocatalytic methods have also been explored for the selective oxidation of methyl groups on alkanes, which could potentially be adapted for aromatic substrates. rsc.org

Mechanistic Elucidation of Reactions Involving 1 Dichloromethyl 3 Methylbenzene

Reaction Mechanism Investigations of Dichloromethyl Group Formation

The synthesis of 1-(dichloromethyl)-3-methylbenzene typically involves the halogenation of 3-methyltoluene (m-xylene). The mechanism of this transformation can proceed through different pathways, primarily distinguished by the nature of the reactive intermediates involved.

Radical vs. Ionic Pathways in Benzylic Halogenation

The halogenation of toluene (B28343) and its derivatives can occur at either the aromatic ring or the benzylic position of the methyl group, depending on the reaction conditions. stackexchange.com

Radical Pathway: Under conditions of high temperature or UV irradiation, the halogenation of toluene proceeds via a free-radical chain mechanism. stackexchange.comucalgary.ca This process involves the homolytic cleavage of the halogen molecule (e.g., Cl₂) to form halogen radicals. stackexchange.com These radicals then abstract a hydrogen atom from the benzylic position of the toluene derivative, forming a resonance-stabilized benzyl (B1604629) radical. ucalgary.castackexchange.compearson.com This benzylic radical is more stable than an alkyl radical due to the delocalization of the unpaired electron into the aromatic ring. pearson.com The benzyl radical then reacts with another halogen molecule to form the benzyl halide and a new halogen radical, which propagates the chain reaction. ucalgary.cayoutube.com The preferential abstraction of a benzylic hydrogen is due to the lower C-H bond dissociation energy at the benzylic position compared to the aryl C-H bonds. stackexchange.com This pathway can lead to the formation of monochlorinated, dichlorinated, and trichlorinated products at the methyl group. stackexchange.com

Ionic Pathway: In contrast, at low temperatures and in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃), halogenation occurs on the aromatic ring through an electrophilic aromatic substitution (EAS) mechanism. stackexchange.com The Lewis acid activates the halogen, making it a stronger electrophile, which is then attacked by the electron-rich aromatic ring. masterorganicchemistry.com This pathway leads to the formation of chloro-isomers of toluene, with the halogen atom attached directly to the benzene (B151609) ring. stackexchange.com

Table 1: Conditions Favoring Radical vs. Ionic Halogenation of Toluene Derivatives

| Pathway | Conditions | Primary Product |

| Radical | High Temperature, UV Light | Benzylic Halides |

| Ionic | Low Temperature, Lewis Acid Catalyst (e.g., FeCl₃) | Ring-Substituted Halides |

Proposed Mechanisms for Deoxygenative Chlorination Reactions

An alternative route to forming the dichloromethyl group is through the deoxygenative chlorination of the corresponding aldehyde, 3-methylbenzaldehyde (B113406). While specific mechanistic studies on 3-methylbenzaldehyde are not prevalent in the provided results, general mechanisms for the deoxygenative chlorination of aldehydes have been proposed. One such method involves the use of dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride (TiCl₄), which can convert aldehydes into geminal dichlorides with high efficiency. researchgate.net Another approach involves the chlorination of benzaldehyde (B42025) in the absence of a catalyst, which yields benzoyl chloride. youtube.com

Detailed Mechanistic Pathways for Nucleophilic Substitution at the Dichloromethyl Center

The dichloromethyl group in this compound is susceptible to nucleophilic attack, leading to the substitution of one or both chlorine atoms. The mechanism of these reactions can be either unimolecular (Sɴ1) or bimolecular (Sɴ2).

Kinetic Studies and Reaction Order Determinations

Kinetic studies are essential for distinguishing between Sɴ1 and Sɴ2 mechanisms. msu.edu

Sɴ1 Mechanism: A unimolecular nucleophilic substitution (Sɴ1) reaction proceeds in two steps. ncert.nic.in The first and rate-determining step is the slow departure of the leaving group (a chloride ion in this case) to form a carbocation intermediate. ncert.nic.inyoutube.com The rate of an Sɴ1 reaction is dependent only on the concentration of the substrate and is therefore a first-order reaction. ncert.nic.inyoutube.comlibretexts.org Sɴ1 reactions are generally favored in polar protic solvents, which can stabilize the carbocation intermediate. ncert.nic.inlibretexts.org For benzyl chlorides, electron-donating groups on the aromatic ring can stabilize the benzylic carbocation, thus favoring the Sɴ1 pathway.

Sɴ2 Mechanism: A bimolecular nucleophilic substitution (Sɴ2) reaction is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.orglibretexts.org The rate of an Sɴ2 reaction depends on the concentration of both the substrate and the nucleophile, making it a second-order reaction. libretexts.orglibretexts.org These reactions are typically favored by strong nucleophiles and are sensitive to steric hindrance at the reaction center. libretexts.org

The hydrolysis of dichloromethylarenes, a common nucleophilic substitution reaction, can proceed through an Sɴ1 mechanism, especially with stabilizing groups on the aromatic ring. This reaction involves the formation of a carbocation intermediate after the departure of a chloride ion, which is then attacked by water. libretexts.orgyoutube.comlibretexts.org

Role of Intermediates and Transition States

The intermediates and transition states in nucleophilic substitution reactions are key to understanding their mechanisms.

Sɴ1 Reactions: The key intermediate in an Sɴ1 reaction is a carbocation. youtube.com In the case of this compound, the initial departure of a chloride ion would lead to the formation of a chlorobenzyl cation. This cation is stabilized by resonance with the aromatic ring. The stability of this carbocation is a crucial factor in determining the feasibility of the Sɴ1 pathway. The reaction proceeds through a transition state leading to the carbocation, and a second transition state for the nucleophilic attack on the carbocation.

Sɴ2 Reactions: The Sɴ2 reaction proceeds through a single, high-energy transition state where the carbon atom is pentacoordinate, with partial bonds to both the incoming nucleophile and the departing leaving group. libretexts.orgyoutube.com This transition state is highly unstable. youtube.com For Sɴ2 reactions, the accessibility of the electrophilic carbon to the nucleophile is critical.

Mechanistic Aspects of Aromatic Ring Functionalization on Dichloromethylbenzenes

The dichloromethyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). libretexts.org This deactivation means that reactions like nitration or Friedel-Crafts alkylation will be slower than for benzene or toluene. libretexts.org

The dichloromethyl group is a meta-director for subsequent electrophilic substitution reactions. libretexts.org This is because the electron-withdrawing nature of the group destabilizes the arenium ion intermediates formed during ortho and para attack more than the intermediate for meta attack. For example, in the nitration of a benzene ring with a deactivating group, the incoming nitro group is directed to the meta position. chemguide.co.ukchemguide.co.uklibretexts.org The reaction is carried out with a mixture of concentrated nitric acid and concentrated sulfuric acid. chemguide.co.uklibretexts.org

Friedel-Crafts reactions, both alkylation and acylation, are types of electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com These reactions typically involve a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a strong electrophile. wikipedia.orgmasterorganicchemistry.comlibretexts.orgchemguide.co.uk However, strongly deactivated rings, such as those with a dichloromethyl group, are generally unreactive towards Friedel-Crafts alkylation and acylation. youtube.com

Substituent Effects on Electrophilic Aromatic Substitution

The reactivity of a substituted benzene ring towards an incoming electrophile is fundamentally governed by the electron-donating or electron-withdrawing nature of the substituents it carries. These effects are primarily transmitted through two mechanisms: the inductive effect and the resonance effect.

The methyl group (-CH₃) is a classic example of an activating substituent. It donates electron density to the aromatic ring through two main phenomena:

Inductive Effect (+I): Alkyl groups are less electronegative than the sp²-hybridized carbons of the benzene ring, leading to a net donation of electron density through the sigma bond.

Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the π-system of the aromatic ring. This effect further increases the electron density of the ring, particularly at the ortho and para positions.

Consequently, the methyl group activates the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. stackexchange.comyoutube.com

The dichloromethyl group (-CHCl₂) presents a more complex scenario. Its effect on the aromatic ring is a balance between opposing electronic influences:

Inductive Effect (-I): The two chlorine atoms are highly electronegative, leading to a strong withdrawal of electron density from the methyl carbon and, by extension, from the benzene ring through the sigma bond. This inductive effect deactivates the ring, making it less reactive towards electrophilic attack. The deactivating nature of haloalkyl groups is well-documented, with the -CH₂Cl group being less activating than a -CH₃ group, and the -CCl₃ group being a strong deactivator. stackexchange.comlibretexts.org

Hyperconjugation (Potential for Electron Donation): Despite the strong inductive withdrawal, the presence of a C-H bond in the dichloromethyl group allows for the possibility of hyperconjugation. This effect, which involves the delocalization of the C-H sigma bond electrons, would donate electron density to the ring. Evidence suggests that even with two chlorine atoms, this hyperconjugative donation is significant enough to counteract the inductive pull to some extent, leading to ortho, para-directing behavior. stackexchange.com Data on the nitration of compounds with a -CHCl₂ group show a lower proportion of the meta product compared to the ortho and para products, supporting the classification of the dichloromethyl group as an ortho, para-director, albeit a deactivating one. stackexchange.com

| Substituent | σ_meta | σ_para |

| -CH₃ | -0.07 | -0.17 |

| -CH₂Cl | 0.09 | 0.12 |

| -Cl | 0.37 | 0.23 |

| -CCl₃ | 0.40 (approx.) | 0.50 (approx.) |

This table presents a selection of Hammett constants for related substituents to infer the electronic properties of the dichloromethyl group. Data sourced from various chemical literature. viu.castenutz.eu

Based on these trends, the -CHCl₂ group is expected to have positive σ values, confirming its deactivating nature due to the strong inductive effect of the two chlorine atoms. However, its directing effect is ultimately determined by its ability to stabilize the cationic intermediate formed during the reaction.

Regioselectivity Rationalization in Aromatic Transformations

In this compound, the two substituents are meta to each other. This arrangement leads to a competition in directing an incoming electrophile to the available positions (2, 4, 5, and 6).

The methyl group (-CH₃) , being an ortho, para-director, will direct incoming electrophiles to positions 2, 4, and 6.

The dichloromethyl group (-CHCl₂) , also acting as an ortho, para-director, will direct incoming electrophiles to positions 5 and a position ortho to it (which is position 2 or 4 relative to the methyl group).

The potential sites for electrophilic attack are therefore positions 2, 4, 5, and 6. The position between the two substituents (position 2) is sterically hindered, making substitution at this site less likely. jove.com Therefore, the primary sites for substitution are positions 4, 5, and 6.

To rationalize the final product distribution, we must consider the stability of the Wheland intermediate (or arenium ion) formed upon attack at each of these positions. The substituent that is more effective at stabilizing the positive charge of this intermediate will have a greater influence on the regioselectivity.

Attack at position 4 (para to the methyl group and ortho to the dichloromethyl group): The positive charge in the arenium ion can be delocalized onto the carbon bearing the methyl group. This allows for stabilization through the electron-donating inductive effect and hyperconjugation of the methyl group. This is a significant stabilizing factor.

Attack at position 6 (ortho to the methyl group and para to the dichloromethyl group): Similar to attack at position 4, the positive charge can be delocalized onto the carbon attached to the methyl group, leading to stabilization. However, this position may experience some steric hindrance from the adjacent methyl group.

Attack at position 5 (ortho to the dichloromethyl group and meta to the methyl group): The positive charge in the arenium ion will not be directly on the carbon bearing the methyl group. Therefore, the primary stabilizing influence from the methyl group is a weaker inductive effect. The dichloromethyl group, being deactivating, will destabilize the adjacent positive charge.

The general rule in electrophilic substitution of disubstituted benzenes is that if the directing effects of the two groups oppose each other, the more powerful activating group has the dominant influence. jove.com In this case, the methyl group is an activating group, while the dichloromethyl group is a deactivating group. Therefore, the methyl group's directing effect will be the major determinant of the product distribution.

This leads to the prediction that the major products will result from substitution at the positions ortho and para to the methyl group, i.e., positions 4 and 6. Due to the steric hindrance at the ortho position (position 6), it is expected that the major isomer formed will be the one where the electrophile adds to position 4.

While specific experimental data for the nitration or halogenation of this compound is not widely published, the principles of physical organic chemistry allow for a robust prediction of the reaction's outcome. The activating and ortho, para-directing methyl group will overwhelmingly control the regioselectivity, directing the incoming electrophile primarily to the para position (position 4) and to a lesser extent to the ortho position (position 6), with minimal formation of other isomers.

Advanced Synthetic Applications of 1 Dichloromethyl 3 Methylbenzene As an Intermediate

Construction of Complex Aromatic Architectures and Polycyclic Systems

The dichloromethyl moiety of 1-(dichloromethyl)-3-methylbenzene acts as a potent electrophilic handle, enabling the construction of larger, more complex aromatic and polycyclic systems. A primary method for achieving this is through Friedel-Crafts-type reactions. wikipedia.orglibretexts.orglibretexts.org In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the compound can react with other aromatic substrates to form new carbon-carbon bonds, effectively "stitching" molecular fragments together.

The geminal dichloride structure allows for a stepwise or double alkylation of electron-rich aromatic compounds. This dual reactivity makes it a key building block for diarylmethane derivatives, which are core structures in many dyes, polymers, and pharmaceutical agents. For instance, the reaction with two equivalents of an aromatic compound like benzene (B151609) or naphthalene (B1677914) can lead to the formation of a central quaternary carbon atom linked to multiple aromatic rings, a common feature in polycyclic aromatic hydrocarbons (PAHs). rsc.orgnih.gov

Table 1: Examples of Friedel-Crafts Reactions for Complex Aromatic Architectures

| Aromatic Reactant | Catalyst | Potential Product Structure | Application Area |

| Benzene | AlCl₃ | 1-Methyl-3-(diphenylmethyl)benzene | Precursor for dyes and polymers |

| Naphthalene | FeCl₃ | 1-Methyl-3-(dinaphthalen-1-ylmethyl)benzene | Building block for advanced PAHs |

| Anisole | TiCl₄ | 1-Methyl-3-(bis(4-methoxyphenyl)methyl)benzene | Intermediate for functional materials |

| Thiophene | SnCl₄ | 1-Methyl-3-(di(thiophen-2-yl)methyl)benzene | Synthesis of heteroaromatic systems |

This table represents plausible reaction outcomes based on established Friedel-Crafts chemistry.

Utility in Divergent Synthesis of Highly Functionalized Molecules

Divergent synthesis aims to create a variety of structurally distinct molecules from a single starting material by modifying reaction conditions. rsc.org this compound is an excellent substrate for such strategies due to the versatile reactivity of the dichloromethyl group.

One common transformation is the hydrolysis of the gem-dichloro group to an aldehyde. This reaction, typically carried out under aqueous acidic or basic conditions, converts the dichloromethyl group into a formyl group, yielding 3-methylbenzaldehyde (B113406). This aldehyde is a highly valuable intermediate itself, serving as a precursor for pharmaceuticals, fragrances, and other fine chemicals.

Alternatively, as discussed in the previous section, the same starting material can be subjected to Friedel-Crafts conditions to generate diarylmethane compounds. By choosing between hydrolysis or alkylation pathways, chemists can selectively synthesize either aldehydes or complex polyaromatic structures from the same precursor, highlighting its utility in creating molecular diversity.

Table 2: Divergent Synthesis Pathways from this compound

| Reaction Type | Reagents | Key Intermediate | Final Product Class |

| Hydrolysis | H₂O, H⁺ or OH⁻ | 3-Methylbenzaldehyde | Aromatic Aldehydes |

| Friedel-Crafts Alkylation | Aromatic Compound, Lewis Acid | m-Tolyl-carbocation | Diaryl- and Polyarylmethanes |

Precursor for Reactive Intermediates in Cascade or Domino Reactions

Cascade or domino reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient approach to complex molecules. nih.gov this compound can serve as a precursor to reactive intermediates that initiate such cascades.

Upon treatment with a strong base, the compound can undergo dehydrochlorination to generate a highly reactive m-tolyl-chlorocarbene intermediate. Carbenes are neutral species with a divalent carbon atom and are known to participate in a variety of reactions. wikipedia.org This in-situ generated carbene can then be trapped by an alkene to form a dichlorocyclopropane ring system. This initial cyclopropanation can be the first step in a domino sequence, where subsequent ring-opening or rearrangement reactions lead to the rapid assembly of complex molecular scaffolds without the need to isolate intermediates.

Table 3: Generation and Application of Reactive Intermediates

| Reaction | Reagents | Reactive Intermediate | Subsequent Reaction in Cascade |

| Carbene Formation | Potassium t-butoxide | m-Tolyl-chlorocarbene | [1+2] Cycloaddition with alkenes |

| Cation Formation | Lewis Acid (e.g., SbF₅) | m-Tolyl-chlorocarbenium ion | Electrophilic aromatic substitution |

Enabling Synthesis of Novel Materials Precursors

The synthetic versatility of this compound makes it an important precursor for novel materials with applications in polymer science and organic electronics. sigmaaldrich.comfrontiersin.org The functionalized molecules derived from it can serve as monomers or key building blocks for larger, functional materials.

For example, the diarylmethane structures synthesized via Friedel-Crafts reactions can be used as monomers for poly(arylene methine) polymers. These polymers are of interest for their thermal stability and potential electronic properties. Furthermore, the 3-methylbenzaldehyde obtained through hydrolysis can be used in condensation polymerizations or as a foundational element in the synthesis of liquid crystals and materials for organic light-emitting diodes (OLEDs). colorado.edunih.gov The ability to introduce a tolyl group with a reactive handle provides a route to materials with tailored solubility, processing characteristics, and electronic properties.

Table 4: Material Precursors Derived from this compound

| Derived Intermediate | Target Material Class | Potential Application |

| Diaryl- and Polyarylmethanes | Poly(arylene methine)s | High-performance polymers, thermally stable plastics |

| 3-Methylbenzaldehyde | Schiff Bases, Stilbenes | Liquid crystals, OLEDs, Photo-responsive materials |

| Cyclopropane Derivatives | Functionalized Alkenes | Monomers for specialty polymers |

Computational and Theoretical Investigations of 1 Dichloromethyl 3 Methylbenzene

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the relative energies of its different spatial orientations. These calculations are typically performed using methods like Density Functional Theory (DFT) or ab initio approaches, which solve the Schrödinger equation for the molecular system.

Geometry Optimization and Energetic Landscapes

Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For 1-(dichloromethyl)-3-methylbenzene, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy conformation is identified. The resulting optimized structure provides key data on the molecule's geometry.

The energetic landscape of a molecule describes the potential energy as a function of its geometric parameters. By mapping this landscape, researchers can identify not only the most stable conformation (the global minimum) but also other local energy minima, which represent less stable, but potentially observable, conformers. The transition states between these conformers can also be located, providing information about the energy barriers to conformational change.

Table 1: Predicted Geometric Parameters for the Optimized Structure of this compound

| Parameter | Value (Å or °) |

| C-C (aromatic) bond lengths | ~1.39 - 1.41 Å |

| C-C (methyl) bond length | ~1.51 Å |

| C-C (dichloromethyl) bond length | ~1.52 Å |

| C-H (aromatic) bond lengths | ~1.08 Å |

| C-H (methyl) bond lengths | ~1.09 Å |

| C-H (dichloromethyl) bond length | ~1.10 Å |

| C-Cl bond lengths | ~1.78 Å |

| C-C-C (aromatic) bond angles | ~118 - 121° |

| H-C-H (methyl) bond angles | ~109.5° |

| Cl-C-Cl (dichloromethyl) bond angle | ~112° |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules as determined by computational methods. Specific values for this compound would require dedicated quantum chemical calculations.

Conformational Analysis and Isomerization Pathways

Conformational analysis of this compound would focus on the rotation around the single bond connecting the dichloromethyl group to the benzene (B151609) ring. Due to the presence of the bulky chlorine atoms, there are likely to be significant energy barriers to this rotation, leading to distinct rotational isomers, or rotamers. Computational methods can be used to calculate the energy profile of this rotation, identifying the most stable (lowest energy) and least stable (highest energy) conformations.

Isomerization pathways for this molecule could involve the migration of the methyl or dichloromethyl groups around the benzene ring. However, these processes would involve the breaking and forming of covalent bonds and would therefore have very high energy barriers, making them unlikely to occur under normal conditions. Computational studies can quantify these barriers, confirming the structural integrity of the molecule.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule governs its reactivity. By analyzing the distribution of electrons, we can predict how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Theory and Electrophilic/Nucleophilic Sites

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

For this compound, the HOMO is expected to be a π-orbital of the benzene ring, with significant contributions from the electron-donating methyl group. The LUMO is likely to be a π*-antibonding orbital of the ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity.

The locations within the molecule where the HOMO and LUMO are localized indicate the most probable sites for electrophilic and nucleophilic attack, respectively. For electrophilic attack, the positions on the benzene ring ortho and para to the electron-donating methyl group and meta to the electron-withdrawing dichloromethyl group are expected to be the most reactive. For nucleophilic attack, the carbon atom of the dichloromethyl group would be a likely site due to the electron-withdrawing effect of the chlorine atoms.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 to -9.5 |

| LUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap | 7.0 to 9.0 |

Note: These are estimated energy ranges based on similar aromatic compounds. Precise values require specific calculations.

Charge Distribution and Electrostatic Potentials

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the ESP map would likely show a negative potential around the benzene ring, particularly near the methyl group, and a positive potential around the hydrogen atoms and the dichloromethyl group.

Spectroscopic Property Simulations and Validation

Computational chemistry can simulate various types of spectra, which can then be compared with experimental data to validate the calculated structure and electronic properties.

Simulated Nuclear Magnetic Resonance (NMR) spectra can predict the chemical shifts of the hydrogen and carbon atoms in the molecule. These predictions are based on the calculated magnetic shielding of each nucleus, which is highly sensitive to the local electronic environment.

Simulated Infrared (IR) and Raman spectra can predict the vibrational frequencies of the molecule. Each peak in the calculated spectrum corresponds to a specific vibrational mode, such as the stretching or bending of bonds. By comparing the calculated spectrum with an experimental one, researchers can confirm the presence of specific functional groups and gain confidence in the accuracy of the computed molecular structure.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methyl) | Stretching | 2850 - 2960 |

| C-Cl (dichloromethyl) | Stretching | 650 - 850 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

Note: These are typical frequency ranges. The exact values for this compound would be obtained from a computational frequency analysis.

Correlating Theoretical and Experimental Spectroscopic Data

The correlation between theoretically calculated and experimentally measured spectroscopic data is a cornerstone of modern chemical analysis. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting spectroscopic parameters such as nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

Similarly, the infrared spectrum of a molecule provides a unique fingerprint based on its vibrational modes. The IR spectrum of methylbenzene (toluene) shows characteristic C-H stretching vibrations for the aromatic ring around 3000-3100 cm⁻¹ and for the methyl group around 2940 cm⁻¹. researchgate.net Vibrations of the benzene ring bonds are observed in the 1440-1625 cm⁻¹ region. researchgate.net For this compound, additional characteristic peaks corresponding to the C-Cl stretching and bending vibrations of the dichloromethyl group would be expected.

Computational DFT calculations can predict these vibrational frequencies with a reasonable degree of accuracy. nih.govspectroscopyonline.com By comparing the calculated spectrum with experimental data, a detailed assignment of the vibrational modes can be achieved. This correlation is crucial for confirming the molecular structure and understanding the electronic effects of the substituents.

Table 1: Predicted Spectroscopic Data for this compound and Related Compounds

| Compound | Spectroscopic Technique | Predicted/Observed Feature | Chemical Shift (ppm) / Wavenumber (cm⁻¹) |

| Toluene (B28343) | ¹H NMR | Aromatic C-H | 6.5 - 8.5 |

| Methyl C-H | 2.2 - 2.5 | ||

| IR | Aromatic C-H Stretch | 3000 - 3100 | |

| Alkyl C-H Stretch | ~2940 | ||

| Benzene Ring Vibrations | 1440 - 1625 | ||

| This compound | ¹H NMR (Predicted) | Aromatic C-H | Multiplets |

| Methyl C-H | Singlet | ||

| Dichloromethyl C-H | Singlet | ||

| IR (Predicted) | C-Cl Stretch/Bend | Characteristic Frequencies | |

| m-Chlorotoluene | IR (Experimental) | C-Cl Stretch | (Present in fingerprint region) |

Note: The data for this compound is predictive and based on general principles and data from analogous compounds.

Reaction Mechanism Modeling using Computational Chemistry

Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states and the calculation of reaction energy barriers.

Transition State Characterization and Reaction Barrier Calculations

The reactivity of the dichloromethyl group in this compound is of significant interest, particularly in reactions such as hydrolysis and nucleophilic substitution. Computational modeling can elucidate the pathways of these reactions. For example, the hydrolysis of benzal chloride (dichloromethylbenzene) proceeds to form benzaldehyde (B42025). doubtnut.com A similar mechanism can be anticipated for this compound, where the dichloromethyl group is hydrolyzed to an aldehyde group, yielding 3-methylbenzaldehyde (B113406).

Theoretical calculations can map the potential energy surface of the reaction, identifying the transition state structure and its energy. The transition state is a critical point on the reaction pathway that determines the reaction rate. For nucleophilic substitution reactions at a benzylic carbon, computational studies have shown that the reaction can proceed through a concerted S_N2-like mechanism or a stepwise mechanism involving a carbocation intermediate. The stability of the benzylic carbocation plays a crucial role in determining the preferred pathway. scholaris.ca

The energy difference between the reactants and the transition state is the activation energy barrier. Computational methods can calculate this barrier, providing a quantitative measure of the reaction's feasibility. For instance, studies on the chlorination of toluene have utilized DFT to calculate activation barriers and understand the influence of substituents on reactivity.

Solvation Effects and Environmental Influences on Reactivity

The solvent in which a reaction is carried out can have a significant impact on its rate and mechanism. Computational models can account for these solvation effects, providing a more realistic description of reactions in solution.

Implicit solvation models treat the solvent as a continuous medium with a specific dielectric constant, while explicit solvation models include individual solvent molecules in the calculation. The choice of model depends on the specific system and the desired level of accuracy.

For reactions involving charged species or polar transition states, polar solvents can provide significant stabilization, thereby lowering the activation energy and accelerating the reaction rate. For example, the hydrolysis of benzoyl chloride is known to be influenced by the solvent. nih.gov In the case of reactions of this compound, the polarity of the solvent would be expected to influence the stability of any charged intermediates or transition states. Computational studies on the chlorination of toluene have shown that the reaction rate is sensitive to the dielectric constant of the solvent, with polar solvents stabilizing the activated complex. acs.org

By modeling the reaction in different solvents, computational chemistry can predict how the reaction mechanism and kinetics will change, offering valuable guidance for experimental work.

Exploration of Derivatives and Analogs of Dichloromethyl Substituted Benzenes

Systematic Studies of Isomeric Dichloromethylmethylbenzenes

A systematic comparative study of the isomers of dichloromethylmethylbenzene, including the ortho, meta, and para-substituted compounds, is crucial for understanding the influence of substituent position on the physicochemical properties and reactivity of these molecules. While comprehensive comparative studies are not abundantly available, data can be collated from various sources to draw meaningful comparisons. The primary isomers of interest are 1-(dichloromethyl)-2-methylbenzene, 1-(dichloromethyl)-3-methylbenzene, and 1-(dichloromethyl)-4-methylbenzene.

The synthesis of these isomers can be achieved through the free-radical chlorination of the corresponding xylenes. However, this method often leads to a mixture of products, including monochloro, dichloro, and trichloro derivatives, as well as ring-chlorinated byproducts, necessitating careful control of reaction conditions and purification of the desired dichloromethylated isomer.

The physical properties of these isomers are expected to differ based on the substitution pattern, which influences molecular symmetry and intermolecular forces. For instance, the para-isomer, 1-(dichloromethyl)-4-methylbenzene, due to its higher symmetry, is expected to have a higher melting point compared to the ortho and meta isomers. learncbse.in

Table 1: Physicochemical Properties of Isomeric Dichloromethylmethylbenzenes

| Property | 1-(Dichloromethyl)-2-methylbenzene | This compound | 1-(Dichloromethyl)-4-methylbenzene |

|---|---|---|---|

| CAS Number | 6140-15-4 | 2719-42-8 | 23063-36-7 nih.gov |

| Molecular Formula | C₈H₈Cl₂ | C₈H₈Cl₂ | C₈H₈Cl₂ nih.gov |

| Molecular Weight | 175.06 g/mol | 175.06 g/mol | 175.05 g/mol nih.gov |

| Boiling Point | ~225-227 °C | ~228-230 °C | 229.5 °C chemeo.com |

| Density | ~1.19 g/cm³ | ~1.19 g/cm³ | 1.194 g/cm³ chemeo.com |

Note: Some data for the ortho and meta isomers are less commonly reported and may represent estimated or less precise values.

The reactivity of the dichloromethyl group is of significant interest. It is readily hydrolyzed to the corresponding aldehyde, a transformation that underscores its utility as a synthetic equivalent of a formyl group. The rate of this hydrolysis can be influenced by the position of the methyl group on the aromatic ring, which affects the electronic environment of the benzylic carbon. viu.ca

Analogs with Varying Halogenation Patterns

The reactivity and properties of dichloromethylmethylbenzenes can be further understood by comparing them with their monochloromethyl and trichloromethyl analogs. These compounds share the same aromatic framework but differ in the degree of chlorination of the methyl group, leading to distinct chemical behaviors.

The monochloromethyl derivatives, such as 1-(chloromethyl)-3-methylbenzene, are classic benzylic halides. google.com They are susceptible to nucleophilic substitution reactions, making them valuable precursors for the introduction of various functional groups at the benzylic position. learncbse.in

The trichloromethyl derivatives, in contrast, are more resistant to nucleophilic substitution but can undergo hydrolysis under more forcing conditions to yield carboxylic acids. The trichloromethyl group is a powerful electron-withdrawing group, significantly influencing the reactivity of the aromatic ring.

Table 2: Comparison of Methylbenzene Analogs with Varying Halogenation

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Reactivity |

|---|---|---|---|---|

| 1-(Chloromethyl)-3-methylbenzene | 620-19-9 google.com | C₈H₉Cl | 140.61 g/mol google.com | Nucleophilic substitution |

| This compound | 2719-42-8 | C₈H₈Cl₂ | 175.06 g/mol | Hydrolysis to aldehyde |

The synthesis of these analogs typically involves the controlled free-radical chlorination of m-xylene (B151644), where the extent of chlorination is dictated by the reaction conditions, such as the amount of chlorinating agent and the reaction time.

Exploration of Poly-Dichloromethylated Aromatic Systems

The introduction of multiple dichloromethyl groups onto an aromatic ring leads to poly-functionalized systems with the potential for complex molecular architectures. Research in this area has explored the synthesis and properties of such compounds. For example, the chloromethylation of benzyl (B1604629) chloride can lead to a mixture of di(chloromethyl)benzenes, which can be further chlorinated to their dichloromethyl counterparts. viu.ca

The synthesis of these poly-dichloromethylated compounds is often challenging due to the formation of isomeric mixtures and the increasing deactivation of the aromatic ring with each added dichloromethyl group, which hinders subsequent electrophilic substitutions.

Synthesis and Reactivity of Dichloromethylbenzenes with Additional Functional Groups

The presence of other functional groups on the aromatic ring of dichloromethylbenzenes significantly broadens their synthetic utility. The interplay between the dichloromethyl group and other substituents can lead to interesting reactivity patterns.

For instance, the synthesis of nitro(dichloromethyl)benzene derivatives has been reported. researchgate.net These compounds serve as precursors for various transformations, including the synthesis of N-tosylaziridines. researchgate.net The strong electron-withdrawing nature of the nitro group can influence the reactivity of the dichloromethyl group and the aromatic ring.

Furthermore, the dichloromethyl group can be introduced into aromatic systems already containing functional groups like a carboxyl group or its ester. For example, the chloromethylation of benzoic acid derivatives has been investigated, providing a route to compounds such as 3-(chloromethyl)benzoic acid derivatives, which can then be further functionalized. google.com The subsequent conversion of the chloromethyl group to a dichloromethyl group would yield a difunctional aromatic compound.

The synthesis of 4-(dichloromethyl)benzoic acid has also been documented, highlighting the accessibility of dichloromethyl-substituted benzoic acids. pharmaffiliates.com These compounds are valuable intermediates, as the dichloromethyl group can be hydrolyzed to an aldehyde, and the carboxylic acid group can undergo its characteristic reactions.

Table 3: Examples of Dichloromethylbenzenes with Additional Functional Groups

| Compound | CAS Number | Molecular Formula | Key Synthetic Feature |

|---|---|---|---|

| 1-(Dichloromethyl)-4-nitrobenzene | 5278-87-5 | C₇H₅Cl₂NO₂ | Precursor for aziridination reactions researchgate.net |

| 4-(Dichloromethyl)benzoic acid | 5278-91-1 pharmaffiliates.com | C₈H₆Cl₂O₂ | Dual functionality for further synthesis |

The reactivity of these functionalized dichloromethylbenzenes is a rich area of study, offering pathways to a diverse range of molecules with potential applications in various fields of chemistry.

Future Research Directions and Emerging Trends

Development of Green Chemistry Approaches for Synthesis

A significant shift in chemical manufacturing is the adoption of green chemistry principles to minimize environmental impact and enhance safety. Research into the synthesis of 1-(dichloromethyl)-3-methylbenzene is increasingly focused on these sustainable objectives. The goal is to reduce waste, eliminate the use of toxic substances, and improve energy efficiency. uniroma1.it

Traditional methods for dichloromethylation often rely on reagents like thionyl chloride or involve radical chlorination, which can lead to undesirable polychlorinated byproducts and the formation of hazardous waste. researchgate.netmdpi.com Future research is geared towards developing cleaner alternatives. One promising area is the use of visible-light-mediated photocatalysis. mdpi.com This approach can activate C-H bonds under mild conditions without the need for radical initiators or metal catalysts. mdpi.com Another green strategy is the development of catalyst-free oxidation processes that use air and water, potentially activated by light, to transform the methyl group of m-xylene (B151644) derivatives, representing a highly economical and environmentally friendly pathway. thieme.de

| Synthetic Approach | Traditional Method | Emerging Green Alternative |

| Chlorinating Agent | Thionyl Chloride, Sulfuryl Chloride | N-chlorosuccinimide (NCS), N,N-dichloroacetamide mdpi.com |

| Reaction Conditions | High temperatures, UV irradiation, radical initiators | Visible light, ambient temperature, catalyst-free systems mdpi.comthieme.de |

| Solvents | Chlorinated hydrocarbons (e.g., carbon tetrachloride) | Solvent-free conditions rsc.org, or greener solvents like water uniroma1.it |

| Byproducts | Polychlorinated compounds, acidic waste | Fewer byproducts, recyclable reagents |

These green approaches not only reduce the ecological footprint but also offer the potential for higher selectivity, thereby minimizing costly and wasteful purification steps. uniroma1.it

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous processing, is an emerging trend that offers significant advantages for the synthesis of compounds like this compound. By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, chemists can achieve superior control over reaction parameters such as temperature, pressure, and mixing.

This enhanced control is particularly beneficial for dichloromethylation reactions, which can be highly exothermic and may involve unstable intermediates. Flow chemistry improves the safety profile by minimizing the volume of hazardous material present at any given time. uniroma1.it Furthermore, the high surface-area-to-volume ratio in microreactors allows for rapid heat exchange, preventing thermal runaways and reducing the formation of unwanted byproducts. This leads to cleaner reaction profiles and higher yields. uniroma1.it

The integration of flow reactors with automated control systems allows for real-time monitoring and optimization of reaction conditions. This automated approach can accelerate the discovery of optimal synthetic pathways and facilitate a seamless scale-up from laboratory research to industrial production.

Rational Design of New Dichloromethyl-Containing Reagents

Current methods for introducing the dichloromethyl group often lack selectivity or require harsh conditions. A key area of future research is the rational design of novel reagents specifically for dichloromethylation. This involves creating molecules that are more stable, easier to handle, and highly selective for the target benzylic position on the toluene (B28343) backbone.

Drawing inspiration from the development of new reagents for other transformations, such as fluorination nih.gov and guanidinylation nih.gov, researchers are exploring new chemical entities for dichloromethyl transfer. The desired characteristics of such a reagent would include:

High reactivity under mild conditions (e.g., room temperature).

High selectivity for mono-dichloromethylation over polychlorination.

Stability for storage and handling, avoiding the hazards of reagents like gaseous chlorine.

Compatibility with a wide range of functional groups.

The invention of reagents like DFMS (Zn(SO2CF2H)2) for difluoromethylation, which operates under mild, open-flask conditions, serves as a model for the development of next-generation dichloromethylating agents. nih.gov Computational studies can aid in this design process by modeling the reactivity and selectivity of potential new reagent structures before their synthesis is attempted.

Advanced Spectroscopic Characterization Techniques

As synthetic methods become more sophisticated, the need for precise and unambiguous characterization of products like this compound becomes paramount. Advanced spectroscopic techniques are essential for confirming the structure, assessing purity, and identifying trace byproducts.

High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular formula, while modern multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural connectivity. acs.orgacs.org

| Technique | Information Provided for this compound |

| 1H NMR | Confirms the presence and integration of aromatic protons, the methyl group singlet, and the characteristic dichloromethyl (CHCl2) proton singlet. |

| 13C NMR | Identifies all unique carbon atoms, including the dichloromethyl carbon and the distinct aromatic carbons. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton with its directly attached carbon atom, confirming the C-H bonds of the CHCl2 and CH3 groups. acs.org |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two to three bonds, definitively establishing the substitution pattern on the aromatic ring (e.g., linking the dichloromethyl proton to the C1 carbon and its neighbors). acs.org |

| HRMS (High-Resolution Mass Spectrometry) | Provides a highly accurate mass measurement, confirming the elemental composition (C8H8Cl2) and distinguishing the product from compounds with similar nominal masses. acs.org |

The combination of these advanced techniques allows for the unequivocal identification of this compound and its differentiation from isomers and impurities, which is crucial for quality control and mechanistic studies. arxiv.orgdcu.ie

Predictive Modeling for Complex Synthetic Pathways

Computational chemistry is an increasingly powerful tool for predicting the outcomes of chemical reactions and elucidating complex reaction mechanisms. For the synthesis of this compound, predictive modeling can be used to optimize reaction conditions and guide the development of new synthetic routes.

Using methods like Density Functional Theory (DFT), researchers can calculate the energy profiles of different reaction pathways. researchgate.net This allows for an in silico comparison of the feasibility of various approaches. For example, modeling can help predict whether a new catalyst or reagent will favor the desired dichloromethylation over competing side reactions, such as chlorination on the aromatic ring.

This predictive capability accelerates the research and development cycle by reducing the number of experiments needed. By understanding the transition states and intermediates involved in the dichloromethylation process, chemists can rationally select solvents, temperatures, and catalysts to maximize the yield and purity of this compound, making the synthesis more efficient and economical. researchgate.net

Q & A

Basic: What are the optimal synthetic routes for 1-(Dichloromethyl)-3-methylbenzene, and how can purity be ensured?

The synthesis of this compound typically involves halogenation or alkylation reactions. A common approach is the Friedel-Crafts alkylation of toluene derivatives, where chloromethylation reagents (e.g., dichloromethyl chloride) are used under Lewis acid catalysis (e.g., AlCl₃). Post-synthesis purification requires fractional distillation or column chromatography to isolate the compound from byproducts like polychlorinated analogs. Purity validation via gas chromatography-mass spectrometry (GC-MS) or ¹H/¹³C NMR is critical, as impurities such as residual solvents or unreacted intermediates can skew experimental results .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H NMR identifies the dichloromethyl group (-CHCl₂) as a singlet near δ 5.8–6.2 ppm, while aromatic protons from the 3-methylbenzene ring appear as multiplet signals between δ 7.0–7.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular ion peak at m/z 174 (C₈H₈Cl₂) and fragments corresponding to Cl loss .

- Infrared (IR) Spectroscopy : Strong absorption bands for C-Cl stretches (550–650 cm⁻¹) and aromatic C-H bends (700–800 cm⁻¹) .

Advanced: How do reaction conditions influence the stability and reactivity of this compound in substitution reactions?